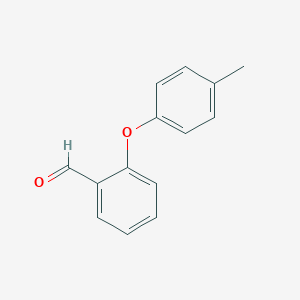
2-(4-Methylphenoxy)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related benzaldehyde derivatives is well-documented in the provided literature. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, which involves photochemical and acid-catalyzed rearrangements . Another example is the synthesis of 4-hydroxybiphenyl-2-carboxylates from α,β-unsaturated aldehydes, which proceeds via an oxygenative [3 + 3] benzannulation reaction . Additionally, a new method for the preparation of 4-benzyloxyl-2-hydroxyl benzaldehyde from resorcinol is reported, which includes a Vilsmeier reaction and selective deprotection steps .
Molecular Structure Analysis
The molecular structures of similar compounds have been characterized using various spectroscopic techniques. For example, the structure of azo-benzoic acids and their precursors was confirmed using NMR, UV–VIS, and IR spectroscopy, and molecular structures were optimized using density functional theory . The structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, providing detailed information about its molecular geometry .
Chemical Reactions Analysis
The chemical behavior of benzaldehyde derivatives under different conditions has been studied. For instance, the photochemical and acid-catalyzed rearrangements of a benzaldehyde derivative leading to various products have been explored . The base-mediated oxygenative benzannulation reaction of α,β-unsaturated aldehydes is another example of a chemical reaction involving benzaldehyde derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be deduced from spectroscopic studies and theoretical calculations. The spectroscopic study and structure of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde provide insights into their vibrational and energetic data, as well as electronic properties like HOMO, LUMO energies, and absolute electronegativity . The major urinary metabolite of 4-(4-fluorophenoxy)benzaldehyde semicarbazone after oral dosing to rats indicates the metabolic stability and potential bioactivity of such compounds .
Scientific Research Applications
Application in Synthesis of Bioactive Natural Products and Conducting Polymers
- Field : Organic Chemistry
- Summary : Phenol derivatives, such as m-aryloxy phenols, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : Innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Application in Plastics, Adhesives, and Coatings Industries
- Field : Industrial Chemistry
- Summary : m-Aryloxy phenols are used in various industries, including plastics, adhesives, and coatings .
- Methods : These compounds are used to improve the thermal stability and flame resistance of materials .
- Results : The use of m-aryloxy phenols has resulted in materials with improved properties, such as increased thermal stability and flame resistance .
Application in Medicine and Agriculture
- Field : Medicine and Agriculture
- Summary : A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) has shown potential as a physiologically active substance .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : Chlorocreasin exhibited pronounced antitumor activity .
Application in Synthesis of Tetrahydroisoquinolinones
- Field : Organic Chemistry
- Summary : 3-(4-Methoxyphenoxy)benzaldehyde has been used as a building block in the synthesis of tetrahydroisoquinolinones .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The synthesis of tetrahydroisoquinolinones was successful .
Application in Determination of Hydrolytic Activity of Pyrethroids
- Field : Analytical Chemistry
- Summary : 3-(4-Methoxyphenoxy)benzaldehyde was used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .
- Methods : The compound was used as an internal standard in gas chromatography-mass spectrometry .
- Results : The determination of hydrolytic activity of pyrethroids was successful .
Application in Synthesis of Benzoxazole Derivatives
- Field : Organic Chemistry
- Summary : 3-(4-Methylphenoxy)benzaldehyde was used in the synthesis of benzoxazole derivatives of the mannopeptimycin glycopeptide antibiotics .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The synthesis of benzoxazole derivatives was successful .
Application in Synthesis and Pharmacological Activities of Phenoxy Acetamide
- Field : Medicinal Chemistry
- Summary : Phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) have been investigated for their synthesis and pharmacological activities .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Application in Determination of Hydrolytic Activity of Pyrethroids
- Field : Analytical Chemistry
- Summary : 3-(4-Methoxyphenoxy)benzaldehyde was used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .
- Methods : The compound was used as an internal standard in gas chromatography-mass spectrometry .
- Results : The determination of hydrolytic activity of pyrethroids was successful .
Application in Synthesis of Benzoxazole Derivatives
- Field : Organic Chemistry
- Summary : 3-(4-Methylphenoxy)benzaldehyde was used in the synthesis of benzoxazole derivatives of the mannopeptimycin glycopeptide antibiotics .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The synthesis of benzoxazole derivatives was successful .
Safety And Hazards
properties
IUPAC Name |
2-(4-methylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRCJKQVYKILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363058 | |
| Record name | 2-(4-methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)benzaldehyde | |
CAS RN |
19434-35-6 | |
| Record name | 2-(4-methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


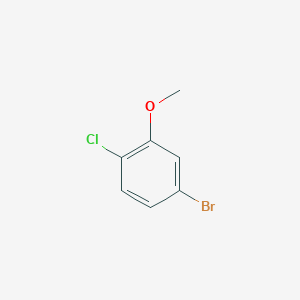
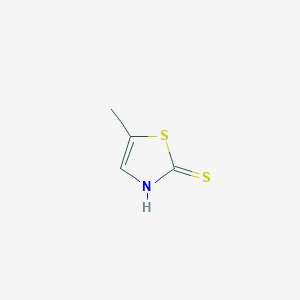
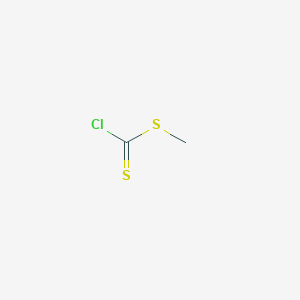
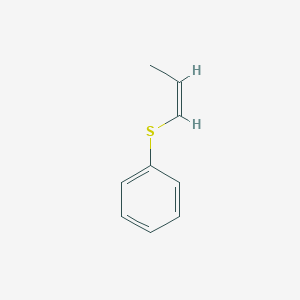
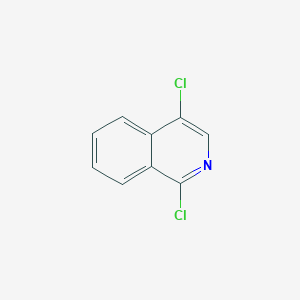

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
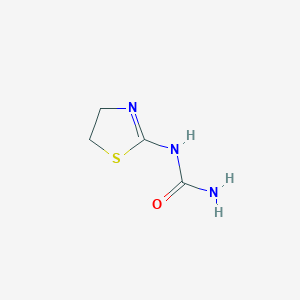
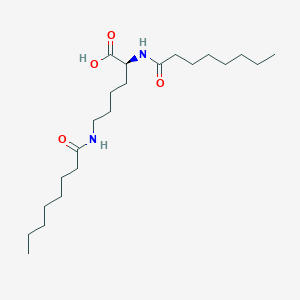
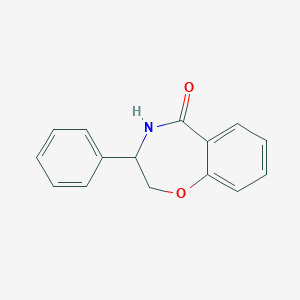
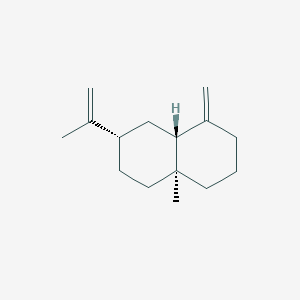
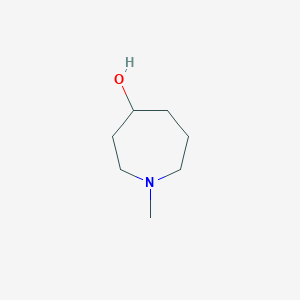
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)